molecular formula C18H13BrO5 B5022395 methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 6238-81-9

methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B5022395
CAS No.: 6238-81-9
M. Wt: 389.2 g/mol
InChI Key: VCYNYDDQIALWTR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme interactions and metabolic pathways.

    Medicine: This compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar compounds to methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate include other benzofuran derivatives such as:

  • Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
  • Methyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
  • Methyl 5-[(4-methylbenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and biological activities .

Properties

IUPAC Name

methyl 5-(4-bromobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO5/c1-10-16(18(21)22-2)14-9-13(7-8-15(14)23-10)24-17(20)11-3-5-12(19)6-4-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYNYDDQIALWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387499
Record name Methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6238-81-9
Record name Methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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